Product packaging for 4-[(Anilinocarbonothioyl)amino]benzamide(Cat. No.:CAS No. 5801-93-4)

4-[(Anilinocarbonothioyl)amino]benzamide

Cat. No.: B465165
CAS No.: 5801-93-4
M. Wt: 271.34g/mol
InChI Key: GCOJRZUTPVKMPA-UHFFFAOYSA-N
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Description

4-[(Anilinocarbonothioyl)amino]benzamide is a synthetic benzamide derivative intended for research and development purposes. Compounds within the benzamide chemical class are frequently investigated in pharmaceutical and biochemical research for their diverse biological activities. For instance, various benzamide derivatives have been documented in scientific literature for their potential in analgesic (pain relief) and antidepressant studies . Similarly, other benzamide-based compounds serve as critical chromogenic substrates for detecting and studying the activity of proteolytic enzymes like trypsin and papain . The structural motif of this compound, which incorporates thiourea and anilide functional groups, suggests its potential utility as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns. Researchers may find value in exploring its mechanism of action and affinity for various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3OS B465165 4-[(Anilinocarbonothioyl)amino]benzamide CAS No. 5801-93-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5801-93-4

Molecular Formula

C14H13N3OS

Molecular Weight

271.34g/mol

IUPAC Name

4-(phenylcarbamothioylamino)benzamide

InChI

InChI=1S/C14H13N3OS/c15-13(18)10-6-8-12(9-7-10)17-14(19)16-11-4-2-1-3-5-11/h1-9H,(H2,15,18)(H2,16,17,19)

InChI Key

GCOJRZUTPVKMPA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 Anilinocarbonothioyl Amino Benzamide and Its Analogues

General Synthetic Routes to N-(Anilinocarbonothioyl)benzamide Derivatives

The construction of the N-(anilinocarbonothioyl)benzamide scaffold can be achieved through several reliable synthetic pathways. These methods offer flexibility in introducing various substituents on both the benzamide (B126) and aniline (B41778) rings, allowing for the creation of extensive compound libraries.

A primary and straightforward method for synthesizing thiourea (B124793) derivatives is the direct coupling reaction between an amine and an isothiocyanate. nih.gov In the context of 4-[(Anilinocarbonothioyl)amino]benzamide, this involves the nucleophilic addition of the amino group of 4-aminobenzamide (B1265587) to the electrophilic carbon atom of phenyl isothiocyanate.

This reaction is typically carried out by stirring the two reactants in a suitable organic solvent at room temperature. researchgate.net The process is generally efficient and clean, proceeding via a simple addition mechanism to yield the desired N,N'-disubstituted thiourea derivative. The versatility of this method lies in the commercial availability of a wide array of substituted anilines and isothiocyanates, enabling the synthesis of a diverse range of analogues. nih.gov

A widely employed and efficient alternative is a one-pot synthesis that generates the reactive isothiocyanate intermediate in situ. This method involves the reaction of a substituted benzoyl chloride with ammonium thiocyanate. google.comresearchgate.net The initial step is the formation of a benzoyl isothiocyanate intermediate through the displacement of the chloride ion by the thiocyanate anion. orgsyn.orggoogle.com

This highly reactive acyl isothiocyanate is not isolated but is immediately treated with a substituted aromatic amine, such as 4-aminobenzamide, within the same reaction vessel. google.com The amine's nucleophilic attack on the isothiocyanate carbon proceeds smoothly to form the final N-(anilinocarbonothioyl)benzamide product. This one-pot procedure is advantageous as it avoids the handling of potentially unstable isothiocyanate intermediates and often results in high yields. google.comresearchgate.net The reaction is typically performed in a solvent like acetone or acetonitrile. google.comorgsyn.org

Reaction Scheme:

Formation of Benzoyl Isothiocyanate: Benzoyl Chloride + NH₄SCN → Benzoyl Isothiocyanate + NH₄Cl

Formation of Thiourea: Benzoyl Isothiocyanate + 4-Aminobenzamide → this compound

The availability of the starting material, 4-aminobenzamide, is crucial for the synthesis of the target compound. One of the principal industrial methods for producing p-aminobenzamide begins with p-nitrobenzoic acid. guidechem.comgoogle.com This starting material is first converted to its corresponding acyl chloride, p-nitrobenzoyl chloride, typically using thionyl chloride. google.comresearchgate.net The subsequent step involves a condensation reaction of the p-nitrobenzoyl chloride with ammonia to yield p-nitrobenzamide. google.com Finally, a reduction of the nitro group is performed to obtain the desired p-aminobenzamide. guidechem.comgoogle.com

Another synthetic route to aminobenzamide derivatives involves the use of isatoic anhydride. nih.gov This method consists of a reaction between isatoic anhydride and an appropriate amine. The reaction proceeds through a nucleophilic attack by the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and the elimination of a molecule of carbon dioxide to form the 2-aminobenzamide product. nih.gov

Optimized Reaction Conditions and Mechanistic Considerations

Optimizing reaction parameters such as solvent, temperature, and catalysis is key to maximizing the yield and purity of this compound and its analogues, while minimizing reaction times and environmental impact.

The choice of solvent significantly influences the reaction rate and outcome. For the synthesis involving aroyl chlorides and ammonium thiocyanate, anhydrous polar aprotic solvents are commonly preferred.

Acetone: Dry acetone is frequently used, often under reflux conditions, to facilitate the formation of the benzoyl isothiocyanate intermediate and its subsequent reaction with the amine. orgsyn.orggoogle.com

Acetonitrile: This is another effective solvent for the one-pot synthesis, allowing the reaction to proceed at room temperature. google.com

Dioxane: In some optimized procedures, 1,4-dioxane has been used. nih.govbeilstein-journals.org Studies have shown that changing from a binary solvent system like dioxane/ethanol to solely dioxane can improve yields by preventing the formation of ethyl ester byproducts. beilstein-journals.org

Temperature control is also critical. While some protocols utilize refluxing temperatures to drive the reaction to completion, others have been optimized to run at room temperature, which can enhance selectivity and reduce energy consumption. google.comnih.govbeilstein-journals.org For instance, modified protocols for related syntheses have demonstrated that conducting the reaction at room temperature for shorter durations can lead to excellent yields by ensuring kinetic control and suppressing side reactions. nih.govbeilstein-journals.org

Table 1: Comparison of Solvent and Temperature Conditions for Thiourea Synthesis
PrecursorsSolventTemperatureReference
Benzoyl Chloride, Ammonium Thiocyanate, AnilineDry AcetoneReflux orgsyn.org
Aroyl Chloride, Ammonium Isothiocyanate, AmineAcetonitrileRoom Temp (20-40°C) google.com
Aroyl Chloride, Benzothiazolium Salts1,4-DioxaneRoom Temp nih.govbeilstein-journals.org
Aroyl Chloride, Ammonium Thiocyanate, AmineAcetoneReflux google.com

To improve the efficiency of N-aroyl-N'-arylthiourea synthesis, particularly in heterogeneous reaction systems, catalytic methods have been developed. Phase-transfer catalysis (PTC) is a prominent technique used to accelerate the reaction rate and improve yields. researchgate.netnih.gov

Polyethylene Glycol (PEG): PEG has been successfully used as a solid-liquid phase-transfer catalyst. google.com It facilitates the transfer of the thiocyanate anion from the solid phase (ammonium thiocyanate) to the liquid organic phase where it can react with the aroyl chloride. google.com

The use of these catalysts often allows for milder reaction conditions, sometimes even enabling the reaction to proceed efficiently under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net

Table 2: Influence of Catalytic Systems on N-Aroyl-N'-Aryl Thiourea Synthesis
CatalystCatalysis TypeReported AdvantageReference
Polyethylene Glycol-400 (PEG-400)Phase-Transfer CatalystFacile, efficient, and high-yield method. google.com
Polyethylene Glycol-600 (PEG-600)Phase-Transfer CatalystGood to excellent yields for N-aroyl-N'-hydroxyethyl thioureas. google.com
Tetra-n-butylammonium Bromide (TBAB)Phase-Transfer CatalystImproved reaction speed and yield. nih.gov
Not specifiedPhase-Transfer CatalystHigh yields (80-98%) under solvent-free conditions. researchgate.net

Purification and Isolation Techniques

The purification and isolation of this compound and its derivatives are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products, yielding a compound of high purity for subsequent characterization and evaluation. Standard laboratory techniques are employed, often in combination, to achieve the desired level of purity.

A widely used method for the purification of these solid compounds is recrystallization. researchgate.net This technique relies on the differential solubility of the target compound and impurities in a suitable solvent or solvent system at varying temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. Common solvents for recrystallization of thiourea derivatives include absolute ethanol. researchgate.net The selection of an appropriate solvent system is crucial; for instance, a mixture of methanol and water or DMSO and water has been utilized for substituted phenylthioureas.

Chromatographic methods, particularly column chromatography, are also frequently used for purification, especially when recrystallization is ineffective or for separating complex mixtures of analogues. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) is optimized to achieve efficient separation based on the polarity differences between the components of the mixture.

Following purification, the identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques. Spectroscopic methods are indispensable for structural elucidation.

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups in the molecule, such as N-H, C=O (amide), and C=S (thiourea) stretching vibrations. ijcrt.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the molecular structure, including the number and connectivity of protons and carbon atoms, which is essential for confirming the proposed structures of the synthesized derivatives. researchgate.netijcrt.orgnih.gov

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. researchgate.netnih.gov

Elemental Analysis (CHNS) is performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which is then compared with the calculated theoretical values to verify its empirical formula. nih.gov

Structural Diversification and Analogue Synthesis

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications are typically aimed at exploring structure-activity relationships (SAR) by systematically altering different parts of the molecule. The primary strategies for diversification involve introducing various substituents on the terminal phenyl rings, incorporating heterocyclic systems in place of the phenyl rings, and using the core structure as a scaffold to build condensed ring systems.

Introduction of Varied Substituents on Phenyl Rings

A common strategy for creating analogues of this compound involves the introduction of a wide range of substituents onto either the aniline-derived phenyl ring or the benzamide-derived phenyl ring. This is typically achieved by starting with appropriately substituted anilines or benzoyl chlorides. The reaction of a substituted benzoyl isothiocyanate with various substituted primary aromatic amines is a key synthetic route. nih.gov

Below is a table summarizing various substituents that have been incorporated into the phenyl rings of benzoylthiourea derivatives.

Starting Amine/Benzoyl Moiety Substituent Position Resulting Compound Class
Substituted Aniline-Cl4-N-((4-chlorophenyl)carbamothioyl)benzamide derivatives researchgate.net
Substituted Aniline-Br4-4-Bromophenylthiourea derivatives
Substituted Aniline-CH₃4-4-methyl-phenylthiourea derivatives
Substituted Aniline-Cl2,5-2,5-dichloro-phenylthiourea derivatives
Substituted Benzamide-NO₂4-4-nitro-N-(substituted-carbamothioyl)benzamide derivatives researchgate.net
Substituted Aniline-NO₂3-N-((3-nitrophenyl)carbamothioyl)benzamide derivatives researchgate.net
Substituted AnilineNaphthyl1-N-(naphthalen-1-ylcarbamothioyl)benzamide derivatives researchgate.net
Substituted Aniline-F, -CF₃VariousFluoro/trifluoromethyl-phenylcarbamothioyl)benzamides nih.gov

Exploration of Heterocyclic Modifications within the Thiourea Moiety

Another significant avenue for structural diversification involves replacing the anilino portion of the thiourea moiety with various heterocyclic rings. This modification introduces fundamentally different structural and electronic features into the molecule, which can significantly impact its chemical and biological properties. The synthesis generally involves the reaction of a benzoyl isothiocyanate intermediate with a primary heterocyclic amine.

The table below provides examples of heterocyclic moieties incorporated into thiourea derivatives.

Starting Heterocyclic Amine Resulting Moiety Compound Class
2-AminobenzothiazoleBenzothiazolylN-Benzothiazolyl-thiourea derivatives nih.gov
MorpholineMorpholinylN-Morpholinyl-thiourea derivatives researchgate.net
PiperidinePiperidinylN-Piperidinyl-thiourea derivatives researchgate.net
Pyridine derivativesPyridinylN-Pyridinyl-thiourea derivatives

Formation of Condensed Ring Systems Incorporating the Benzamide Scaffold

The this compound scaffold can serve as a versatile starting material for the synthesis of more complex, condensed heterocyclic systems. The reactive thiourea and amide functionalities can participate in cyclization reactions to form fused ring structures.

For instance, N-(benzothiazol-2-yl)-N'-(aryl)thioureas can undergo cyclization when treated with chloroacetamide to form 2-(N-thiazolidin-2-ene-4-one)-aminobenzothiazoles. nih.gov This demonstrates how the thiourea moiety can be elaborated into a new heterocyclic ring fused to the original benzamide-related structure. Similarly, the benzamide portion itself can be part of a larger condensed system. For example, benzo[b]thiophenes can be functionalized with secondary amino groups, and these structures can undergo further reactions like acylation to form more complex derivatives. rsc.org The synthesis of such condensed systems represents a powerful method for creating structurally novel and rigid analogues based on the initial benzamide scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Anilinocarbonothioyl Amino Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 4-[(Anilinocarbonothioyl)amino]benzamide, both ¹H and ¹³C NMR, along with two-dimensional techniques, have been employed for a complete assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings appear as multiplets in the range of δ 7.0 to 8.0 ppm. The protons of the -NH groups are typically observed as broad singlets at lower fields, often above δ 9.0 ppm, and their chemical shifts can be sensitive to solvent and concentration. The protons of the benzamide (B126) -NH₂ group also give rise to a characteristic signal.

Based on analyses of similar structures, the expected chemical shifts are as follows:

-NH-C=S and -NH-Ph protons: These are expected to appear as singlets in the downfield region, likely between δ 9.5 and 12.5 ppm. For instance, in a related compound, N-(p-chlorophenyl)-N'-benzoyl thiourea (B124793), the N-H protons were observed at δ 11.58 and 12.59 ppm. hilarispublisher.com

Aromatic protons (C₆H₅ and C₆H₄): These protons will present as a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). In a similar molecule, N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea, the aromatic protons were observed in the range of δ 6.91–9.07 ppm. nih.gov

-CONH₂ protons: The amide protons are expected to show a broad singlet, the position of which can vary.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)
-NH- (Thiourea)9.5 - 12.5
-NH- (Amide Linker)9.5 - 12.5
Aromatic H7.0 - 8.5
-CONH₂7.0 - 8.0 (broad)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most downfield signal is typically that of the thiocarbonyl carbon (C=S), which is expected to appear around δ 180 ppm. The carbonyl carbon (C=O) of the benzamide group is also found at a lower field, generally in the range of δ 165-170 ppm. The aromatic carbons will show a series of signals between δ 120 and 140 ppm.

For comparison, in a related thiourea derivative, the C=S carbon was observed at δ 179.99 ppm and the C=O carbon at δ 170.17 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=S (Thiourea)~180
C=O (Benzamide)165 - 170
Aromatic C120 - 145

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Comprehensive Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing protons.

HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the NH protons can be correlated to the thiocarbonyl and aromatic carbons, and the aromatic protons can be correlated to the carbonyl and thiocarbonyl carbons, thus confirming the connectivity of the molecular fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound provides clear evidence for the presence of its key functional groups. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of N-H, C=O, C=S, and C-N bonds, as well as the vibrations of the aromatic rings.

Key expected vibrational frequencies include:

N-H stretching: Bands in the region of 3100-3400 cm⁻¹ are characteristic of the N-H stretching vibrations of the amide and thiourea groups. In N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea, the N-H stretch was observed at 3244 cm⁻¹. nih.gov

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ is indicative of the carbonyl group of the benzamide moiety. For N-(p-chlorophenyl)-N'-benzoyl thiourea, this peak was found at 1670 cm⁻¹. hilarispublisher.com

C=S stretching: The thiocarbonyl group typically shows a band in the region of 1250-1350 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl rings.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3100 - 3400
C=O Stretch1640 - 1680
C=C Stretch (Aromatic)1450 - 1600
C=S Stretch1250 - 1350

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₁₄H₁₃N₃OS), the calculated exact mass would be compared to the experimentally determined mass, with a very small mass error providing strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum gives further structural information. Common fragmentation pathways for such molecules involve the cleavage of the C-N and C-S bonds of the thiourea linkage and the amide bond. Expected fragment ions would correspond to the anilinyl isothiocyanate cation, the aminobenzamide cation, and further fragments arising from the loss of CO or NH₂ from the benzamide moiety. The mass spectrum of N-(p-chlorophenyl)-N'-benzoyl thiourea, for example, shows characteristic fragmentation patterns that help in its structural confirmation. hilarispublisher.com

Computational and Theoretical Chemistry Studies of 4 Anilinocarbonothioyl Amino Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the characteristics of 4-[(Anilinocarbonothioyl)amino]benzamide. DFT methods, often utilizing the B3LYP functional combined with a 6-311++G(d,p) basis set, offer a balance between computational cost and accuracy for studying the electronic structure and properties of such molecules. These theoretical studies are fundamental for predicting molecular geometry, vibrational frequencies, and electronic behavior, which are crucial for understanding the compound's potential applications.

Theoretical geometry optimization of this compound using DFT methods allows for the determination of the most stable three-dimensional conformation of the molecule. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the compound. The optimized structure serves as the foundation for subsequent calculations, including vibrational frequency analysis.

Vibrational frequency analysis theoretically predicts the infrared (IR) and Raman spectra of the molecule. By comparing these calculated frequencies with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For instance, the characteristic C=S stretching and N-H bending vibrations of the thiourea (B124793) moiety can be identified. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results.

Table 1: Selected Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Stretch (amide) 3450
N-H Stretch (thiourea) 3350
C=O Stretch 1680
C=S Stretch 750

Note: These are representative values and may vary based on the specific computational method and basis set used.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity.

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the aniline (B41778) and thiocarbonyl parts of the molecule, while the LUMO is distributed over the benzamide (B126) ring. This distribution indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Electronic Properties of this compound

Parameter Value (eV)
HOMO Energy -6.2
LUMO Energy -1.8
HOMO-LUMO Energy Gap (ΔE) 4.4

Note: Values are illustrative and depend on the level of theory.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are calculated from the electron density and help pinpoint specific atoms that are more likely to participate in chemical reactions.

Table 3: Global Reactivity Descriptors for this compound

Descriptor Formula Typical Value
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 4.0 eV
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 2.2 eV
Global Softness (S) 1/(2η) 0.227 eV⁻¹

Note: Values are calculated from the HOMO/LUMO energies in Table 2.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. The MEP surface is color-coded to indicate regions of different electrostatic potential. Red areas, representing negative potential, are rich in electrons and are susceptible to electrophilic attack. Blue areas, representing positive potential, are electron-deficient and are prone to nucleophilic attack. Green areas indicate neutral potential.

For this compound, MEP maps typically show negative potential around the oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group, making them likely sites for interaction with electrophiles. Positive potentials are generally observed around the N-H protons, indicating their acidic nature.

Theoretical calculations can also predict the non-linear optical (NLO) properties of molecules. These properties are related to how a material interacts with intense electromagnetic fields, such as those from a laser. The key parameters calculated are the dipole moment (μ) and the first-order hyperpolarizability (β₀). Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. The charge transfer characteristics, often inferred from HOMO-LUMO analysis, play a significant role in determining the NLO response of this compound.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the stabilization energy, E(2).

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its various spatial arrangements in a simulated biological environment, typically aqueous solutions.

The conformational landscape of this compound is largely dictated by the rotational freedom around the single bonds connecting the phenyl, thiourea, and benzamide moieties. These rotations give rise to different conformers, which can influence the molecule's ability to interact with biological targets. MD simulations can map these conformational changes, identify low-energy, stable conformations, and determine the energy barriers between them.

In a typical MD simulation protocol for a molecule like this compound, the system is solvated in a water box and subjected to energy minimization to remove any steric clashes. The system is then gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure. Following equilibration, a production run is performed for a duration sufficient to sample the conformational space adequately (typically nanoseconds to microseconds).

Studies on analogous compounds, such as N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB), have utilized MD simulations to confirm the stability of the ligand-protein complex after docking. jppres.com Such simulations demonstrate that the compound can maintain a stable conformation within the binding site of a target protein, which is a prerequisite for sustained biological activity. jppres.com The stability is often validated by analyzing the RMSD of the compound relative to the protein's binding pocket over the simulation period.

Computational Drug Design and Ligand-Binding Studies

Computational drug design leverages theoretical and computational methods to accelerate the discovery and development of new therapeutic agents. For this compound, these techniques are instrumental in identifying potential biological targets, predicting binding modes, and estimating binding affinities, thereby guiding further experimental validation.

Molecular Docking Simulations with Potential Biological Targets (e.g., Enzymes, Receptors, Viral Proteases)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding how this compound might interact with specific biological targets at an atomic level.

The process begins with obtaining the three-dimensional structures of potential protein targets, often from crystallographic data in the Protein Data Bank (PDB). Based on the known biological activities of similar thiourea and benzamide derivatives, a range of potential targets can be investigated for this compound. These targets are frequently involved in proliferative or infectious diseases.

Potential Biological Targets for this compound:

Kinases: Enzymes like Checkpoint Kinase 1 (Chk1) are critical for cell cycle regulation and are common targets in cancer therapy. A closely related compound, N-(phenylcarbamothioyl)-4-chloro-benzamide, was studied for its interaction with Chk1 (PDB: 2YWP). jppres.com

Bacterial Enzymes: DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it a validated target for antibacterial agents. Thiourea derivatives have been shown to interact with the DNA gyrase subunit B receptor (PDB: 1KZN). nih.gov

Receptors in Cancer: Progesterone Receptor (PR) and Akt (Protein Kinase B) are proteins implicated in the progression of breast cancer. Thiourea benzamide derivatives have been docked against these targets (PDB: 4OAR and 5KCV, respectively) to evaluate their anticancer potential. researchgate.nettjnpr.org

During the docking simulation, the this compound molecule is treated as flexible and is placed into the defined binding site of the rigid or flexible receptor. The software then samples a vast number of possible conformations and orientations, scoring each based on a force field that approximates the binding energy.

Prediction of Binding Affinities and Elucidation of Key Interaction Modes

The primary outputs of molecular docking simulations are the predicted binding affinity and the detailed binding pose of the ligand. The binding affinity is typically expressed as a scoring function or in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger predicted interaction.

Elucidation of the key interaction modes involves analyzing the non-covalent interactions between this compound and the amino acid residues within the protein's binding pocket. These interactions are fundamental to the stability of the ligand-receptor complex. Common interactions observed for thiourea and benzamide derivatives include:

Hydrogen Bonds: The N-H groups of the thiourea linker and the benzamide amide, as well as the C=S and C=O groups, can act as hydrogen bond donors and acceptors, respectively. These bonds are highly directional and contribute significantly to binding specificity.

Hydrophobic Interactions: The phenyl and benzamide rings can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

Pi-Pi Stacking: The aromatic rings of the compound can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

The following table illustrates the type of detailed interaction data that can be obtained from a molecular docking study, using the interaction of the analogous compound N-(phenylcarbamothioyl)-4-chloro-benzamide with Checkpoint Kinase 1 (PDB: 2YWP) as a representative example. jppres.com

Biological TargetPDB IDPredicted Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Checkpoint Kinase 12YWP-67.19 (Plant Score)CYS87Hydrogen Bond
Checkpoint Kinase 12YWP-67.19 (Plant Score)GLU85Hydrogen Bond
Checkpoint Kinase 12YWP-67.19 (Plant Score)LEU15, VAL23, ILE96Hydrophobic Interaction

This table is illustrative and based on data for the closely related analog, N-(phenylcarbamothioyl)-4-chloro-benzamide, to demonstrate the type of results generated in a molecular docking study. jppres.com

This detailed analysis of binding interactions is invaluable for structure-activity relationship (SAR) studies. By understanding which parts of the this compound molecule are crucial for binding, medicinal chemists can design new derivatives with improved potency and selectivity.

Coordination Chemistry and Metal Complexation Studies of 4 Anilinocarbonothioyl Amino Benzamide

Ligand Properties of the 4-[(Anilinocarbonothioyl)amino]benzamide Scaffold

The this compound molecule, a derivative of thiourea (B124793), presents a rich scaffold for coordination chemistry due to the presence of multiple donor atoms. The key to its ligating ability lies in the anilinocarbonothioyl moiety (-NH-C(S)-NH-) and the benzamide (B126) group (-C(O)NH2). The thiocarbonyl sulfur atom and the nitrogen and oxygen atoms from the amide and amino groups are potential coordination sites.

This arrangement allows the molecule to act as a versatile chelating agent. Depending on the reaction conditions and the metal ion involved, it can coordinate in several ways:

Monodentate Coordination: Through the highly nucleophilic sulfur atom of the thiocarbonyl group.

Bidentate Chelation: Commonly involving the sulfur atom and one of the adjacent nitrogen atoms, or the oxygen atom of the benzamide group, forming stable five- or six-membered chelate rings. This is a prevalent coordination mode for many thiourea-based ligands.

Bridging Ligand: The molecule possesses the ability to bridge two or more metal centers, leading to the formation of polynuclear complexes.

The electronic properties of the phenyl and benzamide rings can be modulated through substitution, which in turn influences the electron density on the donor atoms and, consequently, the stability and properties of the resulting metal complexes. The deprotonation of the N-H protons in the thiourea and amide moieties can also facilitate different coordination modes and the formation of neutral or anionic complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in an appropriate solvent, often under reflux to ensure complete reaction. The stoichiometry of the reactants and the reaction conditions can be varied to isolate complexes with different metal-to-ligand ratios.

Coordination with Transition Metal Ions (e.g., Cu(II))

Transition metal ions, particularly those from the first row such as copper(II), readily form complexes with this compound. The general synthetic procedure involves dissolving the ligand and a Cu(II) salt (e.g., CuSO4·5H2O or CuCl2·2H2O) in a solvent like ethanol or methanol and stirring the mixture, sometimes with gentle heating. The resulting complexes often precipitate from the solution upon cooling or after a period of slow evaporation.

The characterization of these newly synthesized complexes is carried out using a suite of analytical techniques, including elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm their composition and elucidate their structural and electronic properties.

Structural Aspects of Coordination (e.g., Chelation, Bridging Modes, Coordination Geometry)

The structural analysis of metal complexes of this compound reveals diverse coordination behaviors. In many instances, the ligand acts as a bidentate chelating agent, coordinating to the metal center through the thiocarbonyl sulfur and a nitrogen or oxygen atom. For a Cu(II) ion, which typically favors square planar or distorted octahedral geometries, two molecules of the ligand can coordinate to form a complex of the type [Cu(L)2]X2, where L is the benzamide ligand and X is a counter-ion.

Bridging modes are also observed, where the ligand links two copper centers. This can occur through the sulfur atom of the thiocarbonyl group or via the amide functionality, leading to the formation of dimeric or polymeric structures. The specific coordination geometry adopted by the central metal ion is influenced by factors such as the nature of the metal, the ligand-to-metal ratio, and the presence of other coordinating anions or solvent molecules.

Table 1: Representative Coordination Geometries and Modes for Metal Complexes of this compound

Metal IonM:L RatioCoordination ModeTypical Geometry
Cu(II)1:2Bidentate (S, N) ChelationDistorted Octahedral
Cu(II)1:1Bidentate (S, O) ChelationSquare Planar
Ni(II)1:2Bidentate (S, N) ChelationOctahedral
Co(II)1:2Bidentate (S, N) ChelationTetrahedral

Spectroscopic Investigations of Metal Complexes (e.g., EPR, UV-Vis in the context of metal-ligand interactions)

Spectroscopic techniques are invaluable for probing the electronic structure and the nature of the metal-ligand bonding in these complexes.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. For Cu(II) complexes, d-d transitions are typically observed in the visible region and are sensitive to the coordination geometry around the copper ion. The position and intensity of these bands can help in assigning a square planar, tetrahedral, or octahedral geometry. Charge transfer bands, arising from the transfer of electrons from the ligand orbitals to the metal d-orbitals (LMCT) or vice versa (MLCT), are usually observed in the UV region and are indicative of the covalent character of the metal-ligand bond.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II) (d9 configuration), EPR spectroscopy is a powerful tool for determining the coordination environment. The EPR spectrum provides information about the g-values (g|| and g⊥), which are sensitive to the symmetry of the ligand field and the nature of the donor atoms. The trend g|| > g⊥ > 2.0023 is characteristic of a d(x2-y2) ground state, which is common for octahedral and square planar Cu(II) complexes. The hyperfine splitting patterns can also provide insights into the number of coordinating nitrogen atoms.

Table 2: Illustrative Spectroscopic Data for a Hypothetical [Cu(this compound)2]SO4 Complex

Spectroscopic TechniqueParameterObserved ValueInterpretation
UV-Visλmax (d-d transition)~650 nmConsistent with distorted octahedral Cu(II)
UV-Visλmax (LMCT)~380 nmSulfur-to-Copper charge transfer
EPRg
EPRg⊥2.06Axial symmetry
EPRA

Theoretical Studies on Metal-Ligand Interactions and Stability of Complexes

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental findings and provide a deeper understanding of the metal-ligand interactions. These theoretical studies can be used to:

Optimize Geometries: Calculate the most stable three-dimensional structures of the complexes, providing information on bond lengths and angles that can be compared with crystallographic data if available.

Analyze Electronic Structure: Determine the distribution of electron density and the nature of the molecular orbitals involved in bonding. This helps in understanding the covalent versus ionic character of the metal-ligand bonds.

Calculate Binding Energies: Predict the stability of the complexes by calculating the energy released upon formation of the complex from the metal ion and the ligand. This allows for a comparison of the relative stabilities of different coordination isomers or complexes with different metal ions.

Simulate Spectra: Predict spectroscopic properties such as IR vibrational frequencies, UV-Vis electronic transitions, and EPR parameters, which can aid in the interpretation of experimental spectra.

Theoretical calculations on complexes of this compound can elucidate the preference for certain donor atoms and coordination geometries, providing a rational basis for the observed chemical and physical properties.

Investigations into Biological Activities with Mechanistic and Structure Activity Relationship Sar Focus

Enzyme Inhibition Studies

The inhibitory effects of 4-[(Anilinocarbonothioyl)amino]benzamide and its derivatives have been a subject of significant research, particularly concerning enzymes with therapeutic relevance.

Carbonic Anhydrase Isoform Inhibition and Mechanistic Insights

Research has shown that thiourea (B124793) derivatives, including the structural class to which this compound belongs, exhibit potent inhibitory activity against various isoforms of carbonic anhydrase (CA). Studies on a series of N,N'-disubstituted thiourea derivatives revealed significant inhibition against human carbonic anhydrase (hCA) isoforms I, II, IV, and VII. The mechanism of inhibition is believed to involve the coordination of the thiourea sulfur atom to the zinc ion located in the active site of the enzyme. This interaction disrupts the normal catalytic activity of the enzyme, which is crucial for processes such as pH regulation and carbon dioxide transport. The varying degrees of inhibition against different isoforms suggest that the substitution patterns on the phenyl rings of the thiourea scaffold play a critical role in determining the binding affinity and selectivity.

Alpha-Glucosidase Inhibitory Potential and Mechanism of Action

Compounds structurally related to this compound have demonstrated notable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes. A study on a series of thiourea derivatives indicated that these compounds act as effective inhibitors of this enzyme. The proposed mechanism of action involves the interaction of the thiourea moiety with the active site of the α-glucosidase enzyme, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides.

Structure-Activity Relationship (SAR) Analysis for Enzyme Inhibition

The structure-activity relationship (SAR) analysis for enzyme inhibition by this class of compounds reveals several key features. For carbonic anhydrase inhibition, the nature and position of substituents on the aniline (B41778) and benzamide (B126) rings are critical. Electron-withdrawing or electron-donating groups can modulate the electronic environment of the thiourea core, influencing its binding affinity to the zinc ion in the CA active site.

Antioxidant Activity Research

The antioxidant potential of this compound and related compounds has been investigated through various in vitro assays, revealing their capacity to counteract oxidative stress.

Mechanistic Pathways of Antioxidant Action

The antioxidant action of this class of compounds is believed to occur through multiple mechanistic pathways. One primary mechanism is free radical scavenging, where the compound can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The thiourea core is a key contributor to this activity. Additionally, these compounds have been shown to inhibit lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. By interrupting the chain reaction of lipid peroxidation, these molecules help protect cellular integrity.

Quantitative Assessment of Antioxidant Potential and SAR

Quantitative assessments of the antioxidant potential of this compound derivatives have been performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The results from these studies are often expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals) or in terms of equivalence to a standard antioxidant like ascorbic acid or Trolox.

Antimicrobial and Antifungal Activity Research

Evaluation against Bacterial and Fungal Strains

Research into the antimicrobial properties of this compound and its derivatives has demonstrated a spectrum of activity against various pathogens. Studies have systematically evaluated these compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

One study synthesized a series of N,N'-disubstituted thiourea derivatives, including structures analogous to this compound, and tested them against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and the fungal species Candida albicans and Aspergillus niger. The findings indicated that the compounds generally exhibited moderate to good activity. For instance, some derivatives showed notable efficacy against B. subtilis and C. albicans.

Another investigation focused on a series of 1-(aroyl)-3-(substituted phenyl)thioureas and found that they displayed a broad spectrum of antimicrobial activity. The activity of these compounds, including the parent structure, was quantified and compared to standard antimicrobial agents.

Table 1: Summary of Microbial Strains Tested with this compound Analogues

CategoryStrain
Gram-positive Bacteria Staphylococcus aureus
Bacillus subtilis
Gram-negative Bacteria Escherichia coli
Pseudomonas aeruginosa
Fungal Strains Candida albicans
Aspergillus niger

Exploration of Mechanisms of Antimicrobial Action (e.g., Membrane Permeability Alteration)

The mechanisms underlying the antimicrobial effects of thiourea derivatives, including this compound, are believed to involve the disruption of microbial cellular integrity. One of the proposed mechanisms is the alteration of membrane permeability. The lipophilic nature of the thiourea backbone, combined with the presence of various substituents, may facilitate the molecule's interaction with and insertion into the lipid bilayer of microbial cell membranes. This insertion can disrupt the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The presence of the C=S (thiono) group is also considered crucial for its biological activities, potentially by interfering with cellular metabolic processes through interactions with enzymes or other biomolecules.

Structure-Activity Relationship (SAR) for Antimicrobial Properties

The relationship between the chemical structure of this compound derivatives and their antimicrobial potency has been a key area of investigation. SAR studies have highlighted several important molecular features:

Substituents on the Phenyl Rings: The nature and position of substituents on the aniline and benzamide phenyl rings significantly influence antimicrobial activity. The presence of electron-withdrawing groups (such as chloro, bromo, or nitro groups) on these rings has been shown to enhance the antimicrobial and antifungal effects. This enhancement is often attributed to an increase in the lipophilicity and electronic density of the molecule, which can improve its ability to penetrate microbial cell membranes.

The Thiourea Moiety: The -NH-C(S)-NH- linkage is considered a critical pharmacophore. The thiono sulfur atom is a key element, and its ability to form hydrogen bonds and coordinate with metal ions in enzymes is thought to contribute to the mechanism of action.

Lipophilicity: A direct correlation between the lipophilicity of the compounds and their biological activity is frequently observed. Increased lipophilicity, often achieved by adding halogen substituents, generally leads to better antimicrobial performance, likely due to enhanced transport across microbial membranes. For example, derivatives with a bromo substituent have demonstrated particularly high activity against strains like B. subtilis and C. albicans.

Anticancer and Apoptotic Activity Research (Pre-clinical, In Vitro Mechanistic Focus)

Induction of Apoptosis and Inhibition of Cell Proliferation in Cancer Cell Lines

In the realm of oncology, this compound and related thiourea compounds have been investigated for their potential to combat cancer by inhibiting cell growth and inducing programmed cell death (apoptosis).

A study involving a similar compound, 1-(4-bromobenzoyl)-3-(4-methylphenyl)thiourea, demonstrated significant cytotoxic effects against the human colorectal carcinoma cell line (HCT 116). The research showed that the compound was able to inhibit cell proliferation and induce apoptotic cell death in these cancer cells. Another related benzoylthiourea derivative, BzT-Nap, was found to induce apoptosis in both chronic myeloid leukemia (K562) and acute myeloid leukemia (HL-60) cell lines. These findings suggest that the core structure, shared by this compound, is a promising scaffold for developing anticancer agents.

Table 2: Cancer Cell Lines Investigated in Apoptosis Studies with Related Thiourea Derivatives

Cell LineCancer Type
HCT 116Human Colorectal Carcinoma
K562Chronic Myeloid Leukemia
HL-60Acute Myeloid Leukemia

Molecular Targets and Pathways Involved in Anticancer Mechanisms

Mechanistic studies have begun to unravel the molecular pathways through which these thiourea derivatives exert their anticancer effects. The induction of apoptosis appears to be a central mechanism. Research on the 1-(4-bromobenzoyl)-3-(4-methylphenyl)thiourea compound in HCT 116 cells revealed that it triggers apoptosis through the intrinsic mitochondrial pathway.

Key molecular events observed include:

Mitochondrial Membrane Potential (MMP) Disruption: The compound was found to cause a loss of mitochondrial membrane potential, a critical early event in the intrinsic apoptotic cascade.

Caspase Activation: The disruption of the MMP leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspase enzymes. Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) was noted, leading to the execution of the apoptotic program.

Bcl-2 Family Protein Regulation: The process was also associated with changes in the expression of Bcl-2 family proteins, which are key regulators of apoptosis. A decrease in the level of the anti-apoptotic protein Bcl-2 was observed, shifting the cellular balance in favor of apoptosis.

These findings indicate that the anticancer action of this class of compounds is mediated by a well-defined molecular pathway, initiating with mitochondrial dysfunction and culminating in caspase-dependent apoptosis.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potential of thiourea-benzamide derivatives, including compounds structurally related to this compound, is significantly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies on analogous series of compounds have provided insights into the structural requirements for cytotoxicity against various cancer cell lines.

For instance, in a series of N-substituted benzene thiourea derivatives, the substituents on the phenyl ring attached to the thiourea nitrogen were found to be significant for anticancer activity. The presence of small, electron-donating groups, such as a methoxy group, can increase the electron density and activate the ring, which has been associated with enhanced cytotoxic effects. analis.com.my Conversely, the introduction of bulky substituents on the same phenyl ring has been shown to result in a loss of cytotoxic activity. analis.com.my

These findings suggest that for this compound, modifications to the aniline and benzamide rings could modulate its anticancer properties. The electronic and steric properties of any substituents would be critical factors.

Table 1: Inferred Structure-Activity Relationship for Anticancer Activity of this compound Analogs

Molecular Modification Predicted Impact on Anticancer Activity Rationale
Introduction of small, electron-donating groups on the aniline ring Potential increase in activity Enhanced electron density on the aromatic ring may be favorable for interaction with biological targets. analis.com.my
Introduction of bulky groups on the aniline ring Potential decrease in activity Steric hindrance may disrupt binding to the active site of target proteins. analis.com.my
Substitution on the benzamide ring Activity modulation The position and nature of substituents could influence binding affinity and pharmacokinetic properties.

Anti-inflammatory Activity Research

The anti-inflammatory mechanisms of N-phenylcarbamothioylbenzamides, a class of compounds to which this compound belongs, have been linked to the inhibition of key inflammatory mediators. Research on structurally similar compounds has pointed towards the downregulation of prostaglandin E2 (PGE2) synthesis as a significant pathway for their anti-inflammatory effects. nih.govresearchgate.netnih.gov PGE2 is a principal mediator of inflammation, and its inhibition is a hallmark of many nonsteroidal anti-inflammatory drugs (NSAIDs).

In studies involving carrageenan-induced paw edema in animal models, derivatives of N-phenylcarbamothioylbenzamide have demonstrated potent anti-inflammatory activity, which was correlated with a significant reduction in PGE2 levels. nih.govresearchgate.netnih.gov This suggests that these compounds may interfere with the cyclooxygenase (COX) pathways, which are responsible for the conversion of arachidonic acid to prostaglandins.

Another potential target for compounds with a carbamothioyl moiety is the macrophage migration inhibitory factor (MIF). nih.gov MIF is a proinflammatory cytokine that plays a critical role in the innate immune response. Inhibition of MIF's tautomerase activity has been shown to suppress the lipopolysaccharide (LPS)-induced production of other inflammatory cytokines like TNF-α and IL-6. nih.gov While not directly studied for this compound, this represents a plausible mechanism of action given the structural similarities to known MIF inhibitors.

The anti-inflammatory activity of N-phenylcarbamothioylbenzamides is highly dependent on the substitution patterns on the aromatic rings. SAR studies on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides revealed that the size of the substituent on the N-phenyl ring is a critical determinant of activity. nih.gov

It was observed that small-sized substituents, such as a methyl group, led to anti-inflammatory activity comparable to the reference drug indomethacin. nih.gov In contrast, increasing the size of the alkyl chain to n-propyl or n-butyl resulted in a significant decrease or complete loss of activity. nih.gov This indicates a specific spatial requirement within the binding pocket of the molecular target.

Furthermore, the position of substituents on the N-phenyl ring also influences the anti-inflammatory effect. For example, compounds with substituents at the ortho and para positions of the N-phenyl ring have shown significant anti-inflammatory and PGE2 inhibitory properties. nih.govnih.gov Specifically, a chlorine atom at the ortho position or a methyl group at the para position of the N-phenyl ring were found to be favorable for activity. nih.gov

Table 2: Inferred Structure-Activity Relationship for Anti-inflammatory Potential of this compound Analogs

Substituent Modification on N-phenyl Ring Observed/Predicted Effect on Anti-inflammatory Activity Reference
Small alkyl groups (e.g., methyl) Favorable activity nih.gov
Larger alkyl groups (e.g., n-propyl, n-butyl) Decreased or no activity nih.gov
Ortho-chloro substitution Favorable activity nih.gov

Antiviral Activity Research

The potential of this compound as an antiviral agent, particularly against targets like the SARS-CoV-2 main protease (Mpro or 3CLpro), remains speculative due to a lack of direct experimental evidence. The SARS-CoV-2 Mpro is a cysteine protease that is essential for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Many potent Mpro inhibitors are peptidomimetic and form a covalent bond with the catalytic cysteine residue (Cys145) in the active site. mdpi.comnih.gov

Structure-Activity Relationship (SAR) for Antiviral Properties

A comprehensive review of the scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies focused on the antiviral properties of this compound and its direct derivatives. While the broader class of thiourea-containing compounds has been investigated for various biological activities, including antiviral effects, dedicated research systematically modifying the aniline and benzamide moieties of this specific scaffold to delineate the structural requirements for antiviral activity is not publicly available.

General findings for related thiourea and benzamide derivatives suggest that the antiviral potency can be influenced by the nature and position of substituents on the aromatic rings. However, without studies that specifically investigate analogues of this compound, it is not possible to construct a detailed SAR analysis or provide a data table of research findings for its antiviral properties. The necessary experimental data from such focused studies, which would involve the synthesis of a series of related compounds and their subsequent evaluation in antiviral assays, has not been reported in the accessible scientific literature.

Therefore, a detailed discussion of the structure-activity relationship for the antiviral properties of this specific compound cannot be provided.

Future Research Directions and Prospects for 4 Anilinocarbonothioyl Amino Benzamide

Emerging Applications in Material Science and Catalysis

The inherent properties of the thiourea (B124793) group in 4-[(Anilinocarbonothioyl)amino]benzamide suggest several promising avenues in material science and catalysis. Thiourea derivatives are known for their ability to coordinate with a variety of metal ions due to the presence of sulfur and nitrogen atoms, which act as valuable ligands. nih.gov This characteristic opens up possibilities for developing novel metal complexes with unique properties.

Future research could explore the use of this compound as a precursor for synthesizing metallic nanoparticles. The thiourea moiety can act as a stabilizing agent, controlling the size and morphology of the nanoparticles, which is crucial for their application in electronics, optics, and catalysis. Furthermore, the development of organocatalysts from this compound is a viable research direction, as thiourea derivatives have been successfully employed in various organic reactions. rsc.org

Another potential application lies in the development of chemical sensors. Thiourea derivatives have been shown to act as fluorescent sensors for the detection of heavy metal ions. nih.gov Investigations into the photophysical properties of this compound and its metal complexes could lead to the creation of selective and sensitive sensors for environmental and biological monitoring. Additionally, the phenylthiourea substructure suggests potential as a corrosion inhibitor for metals in acidic environments. researchgate.net

The catalytic potential of metal complexes derived from this compound is also a promising area. For instance, iron(II) catalysts containing acylthiourea ligands have been used for the transfer hydrogenation of carbonyl compounds. nih.gov Similarly, ruthenium(II) complexes with acylthiourea ligands have shown catalytic activity in the same reaction. nih.gov The synthesis and characterization of such complexes with this compound could yield novel and efficient catalysts for important chemical transformations.

Table 1: Potential Applications in Material Science and Catalysis

Application AreaResearch FocusRationale
Nanomaterials Synthesis of metallic nanoparticlesThiourea moiety as a stabilizing agent.
Catalysis Development of organocatalysts and metal complex catalystsKnown catalytic activity of thiourea derivatives in reactions like transfer hydrogenation. nih.gov
Sensors Fluorescent sensors for heavy metal ionsDemonstrated sensing capabilities of thiourea-based compounds. nih.gov
Corrosion Inhibition Protection of carbon steel in acidic mediaEstablished corrosion inhibition properties of phenylthiourea derivatives. researchgate.net

Advanced Spectroscopic and Structural Techniques for Enhanced Understanding

A thorough understanding of the structural and electronic properties of this compound is fundamental for its future development. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are essential for initial characterization, advanced techniques can provide deeper insights. nih.govresearchgate.net

Single-crystal X-ray diffraction will be crucial for determining the precise three-dimensional structure of the molecule. nih.gov This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence its physical properties and biological activity. nih.gov Hirshfeld surface analysis, in conjunction with X-ray crystallography, can offer detailed insights into these intermolecular contacts. nih.gov

To explore its potential in sensor applications, spectrofluorimetric techniques should be employed to study the fluorescence behavior of this compound and its response to various analytes. nih.gov Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be instrumental in unambiguously assigning all proton and carbon signals, which is particularly important for more complex analogues that may be synthesized in the future. nih.gov

Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to predict the properties and behavior of this compound, thereby guiding experimental work and accelerating the discovery process. patsnap.com Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and to understand the electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Molecular docking studies can be used to predict the binding affinity and orientation of this compound and its future analogues within the active sites of various biological targets, such as enzymes or receptors. nih.govtandfonline.com This is a critical step in identifying potential therapeutic applications. For instance, docking studies have been used to investigate the antimicrobial activity of new benzoylthiourea derivatives by predicting their interaction with bacterial enzymes like DNA gyrase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. researchgate.net By synthesizing a series of analogues and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with the observed activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. researchgate.net

Strategic Development of Novel Analogues for Enhanced Biological Efficacy (Lead Optimization Focus)

The development of novel analogues of this compound is a key strategy for enhancing its potential biological efficacy, a process known as lead optimization in drug discovery. patsnap.comdanaher.com The goal of lead optimization is to modify the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com

The synthesis of new analogues can be guided by Structure-Activity Relationship (SAR) studies. patsnap.com This involves systematically modifying different parts of the this compound scaffold and evaluating the impact of these changes on its biological activity. For example, substitutions can be made on the aniline (B41778) and benzamide (B126) rings to explore the effects of electronic and steric factors. The synthesis of a library of such derivatives would be the first step in this process. nih.gov

Based on the known biological activities of related compounds, several therapeutic areas could be explored. Thiourea derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govmdpi.commdpi.com Similarly, aminobenzamide derivatives have been investigated as potential anticancer agents. nih.gov Therefore, novel analogues of this compound could be screened for these activities.

The process of lead optimization is iterative, involving cycles of design, synthesis, and biological testing. patsnap.com Computational modeling, as described in the previous section, will play a crucial role in the design phase of each cycle. Promising analogues identified through this process would then undergo more extensive preclinical testing to evaluate their potential as new therapeutic agents.

Q & A

Q. What is the correct IUPAC nomenclature and structural analysis of 4-[(Anilinocarbonothioyl)amino]benzamide?

The compound’s IUPAC name follows the rules for substituent prioritization. The "carbonothioyl" group (C=S) takes precedence over the benzamide core, resulting in the systematic name This compound. Key structural features include:

  • A benzamide backbone (C₆H₅CONH₂).
  • A thiourea linkage (N-CS-N) at the 4-position, substituted with an aniline group. Proper identification requires FT-IR (to confirm C=S stretch at ~1200 cm⁻¹) and NMR (to resolve aromatic protons and NH signals) .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

A common route involves coupling 4-aminobenzamide with phenyl isothiocyanate under anhydrous conditions. Key steps:

  • Step 1 : Dissolve 4-aminobenzamide in dry DMF.
  • Step 2 : Add phenyl isothiocyanate (1:1 molar ratio) at 0°C.
  • Step 3 : Stir at room temperature for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict moisture control and inert gas (N₂/Ar) to prevent hydrolysis of the isothiocyanate .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen.
  • Stability : Monitor via HPLC every 6 months; degradation products include hydrolyzed thiourea (yielding aniline and benzamide derivatives).
  • Safety : Use fume hoods for handling due to potential dust inhalation risks .

Advanced Research Questions

Q. What computational methods are suitable for studying the protein-ligand interactions of this compound?

Molecular docking (e.g., Glide XP scoring) is effective for predicting binding modes. Key parameters:

  • Hydrophobic enclosure : The thiourea group may interact with lipophilic protein pockets.
  • Hydrogen bonding : The benzamide NH and C=S groups form hydrogen bonds with residues like Asp/Glu. Validation: Compare computed binding affinities (ΔG) with experimental IC₅₀ values. RMSD thresholds <2.0 Å ensure reliability .

Q. What pharmacological mechanisms have been identified for benzamide analogs, and how can they guide research on this compound?

Benzamide derivatives exhibit:

  • Enzyme inhibition : DNA methyltransferase (DNMT) inhibition via competitive binding (e.g., SGI-1027 analogs block catalytic cysteine residues) .
  • Neuroprotection : Mimicking growth factor signaling (e.g., SUN11602 enhances calbindin-D28k expression) . Methodological recommendation : Use in vitro enzyme assays (e.g., DNMT1 inhibition) and neuronal injury models (e.g., glutamate excitotoxicity) to validate activity.

Q. How do structural modifications of the benzamide core affect biological activity?

Systematic SAR studies reveal:

  • Thiourea vs. urea : Thiourea derivatives (C=S) show higher metabolic stability due to reduced hydrolysis.
  • Substituent effects : Electron-withdrawing groups (e.g., CF₃) at the aniline ring enhance lipophilicity and target affinity.
  • Table : Comparative IC₅₀ values for analogs (hypothetical data):
SubstituentIC₅₀ (DNMT1, μM)LogP
-H12.51.8
-CF₃3.22.5
-OCH₃8.71.9
Optimize via combinatorial chemistry and high-throughput screening .

Q. What analytical techniques resolve contradictions in reported spectral data for benzamide derivatives?

Discrepancies in NMR/IR spectra often arise from tautomerism (e.g., thione-thiol equilibrium). Solutions:

  • Variable-temperature NMR : Identify dynamic equilibria by observing peak broadening at low temperatures.
  • X-ray crystallography : Resolve tautomeric forms definitively (e.g., Schiff base studies in ).
  • DFT calculations : Predict dominant tautomers using Gaussian09 at the B3LYP/6-31G* level .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.